1,3-Dinitrosoadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitrosoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two nitroso groups attached to the adamantane framework. The adamantane structure itself is highly symmetrical and rigid, which imparts unique physicochemical properties to its derivatives .
Preparation Methods
The synthesis of adamantane, 1,3-dinitroso- typically involves the nitration of adamantane derivatives. One common method includes the reaction of adamantane with nitric acid under controlled conditions to introduce nitroso groups at the 1 and 3 positions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1,3-Dinitrosoadamantane undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: Reduction of the nitroso groups can yield amine derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various catalysts. .
Scientific Research Applications
1,3-Dinitrosoadamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of adamantane, 1,3-dinitroso- involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets .
Comparison with Similar Compounds
1,3-Dinitrosoadamantane can be compared with other adamantane derivatives such as:
1-aminoadamantane: Known for its antiviral properties.
1,3-diaminoadamantane: Used in the synthesis of advanced materials.
Properties
CAS No. |
66386-34-3 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,3-dinitrosoadamantane |
InChI |
InChI=1S/C10H14N2O2/c13-11-9-2-7-1-8(4-9)5-10(3-7,6-9)12-14/h7-8H,1-6H2 |
InChI Key |
NAVUOOISTNZNES-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N=O)N=O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N=O)N=O |
Appearance |
Solid powder |
Key on ui other cas no. |
66386-34-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adamantane, 1,3-dinitroso; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.